

An In-depth Technical Guide on the Hydrophobicity of Cholesterol-PEG-MAL 2000

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Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic characteristics of Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000). This amphiphilic polymer is a critical component in advanced drug delivery systems, and understanding its hydrophobicity is paramount for the rational design and optimization of novel therapeutic carriers.

Core Concepts: Structure and Amphiphilicity

Cholesterol-PEG-MAL 2000 is a bifunctional lipid-polymer conjugate. Its structure consists of three key moieties:

- **Cholesterol:** A hydrophobic lipid that serves as the anchor for incorporation into lipid-based nanocarriers such as liposomes and lipid nanoparticles. Its inherent hydrophobicity allows it to readily associate with the lipid bilayers of these carriers and to encapsulate lipophilic drugs.
- **Polyethylene Glycol (PEG) 2000:** A hydrophilic polymer chain with a molecular weight of approximately 2000 Daltons. The PEG chain imparts stealth characteristics to nanocarriers, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body. It also enhances the aqueous solubility of the entire molecule and the drug delivery system.

- Maleimide (MAL): A reactive functional group at the distal end of the PEG chain. The maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides containing thiol groups, to the surface of the nanocarrier for targeted drug delivery.

This distinct combination of a bulky, hydrophobic cholesterol anchor and a flexible, hydrophilic PEG chain gives Cholesterol-PEG-MAL 2000 its amphiphilic nature. This property drives its self-assembly in aqueous environments into supramolecular structures like micelles or its integration into the lipid bilayers of liposomes.

Quantitative Assessment of Hydrophobicity

Direct quantitative data for the hydrophobicity of Cholesterol-PEG-MAL 2000, such as the Critical Micelle Concentration (CMC), Partition Coefficient (LogP), and Hydrophilic-Lipophilic Balance (HLB), are not readily available in publicly accessible literature. This is common for specialized, proprietary drug delivery excipients. However, we can infer its properties from closely related and well-characterized molecules, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000), another common component in liposomal formulations.

It is crucial to note that the following data for DSPE-PEG 2000 is provided as a reference point and the values for Cholesterol-PEG-MAL 2000 may differ due to the different hydrophobic anchor (cholesterol vs. DSPE).

Parameter	Description	Typical Value (for DSPE-PEG 2000)	Reference(s)
Critical Micelle Concentration (CMC)	The concentration at which the amphiphilic molecules begin to self-assemble into micelles in an aqueous solution. A lower CMC indicates greater stability of the micelles upon dilution.	~1 - 2 μ M in physiological buffer	[1]
Partition Coefficient (LogP)	A measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. A higher LogP indicates greater hydrophobicity.	Not directly applicable in its intact form due to its amphiphilic nature. The cholesterol moiety has a high LogP, while the PEG moiety is hydrophilic.	[2]
Hydrophilic-Lipophilic Balance (HLB)	An empirical scale to classify surfactants based on their hydrophilicity or lipophilicity. The scale typically ranges from 0 to 20.	Calculated HLB values for similar PEG-lipids are generally high, indicating their function as o/w emulsifiers and stabilizers.	[3]

Experimental Protocols for Hydrophobicity Characterization

The following are detailed methodologies for key experiments to determine the hydrophobicity of amphiphilic molecules like Cholesterol-PEG-MAL 2000.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

- Cholesterol-PEG-MAL 2000
- Pyrene (fluorescent probe)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrofluorometer

Procedure:

- Prepare a stock solution of Cholesterol-PEG-MAL 2000 in PBS.
- Prepare a series of dilutions of the Cholesterol-PEG-MAL 2000 stock solution in PBS, ranging from nanomolar to micromolar concentrations.
- Add a small aliquot of a pyrene stock solution (in a suitable solvent like acetone, which is then evaporated) to each dilution to achieve a final pyrene concentration in the low micromolar range.
- Incubate the solutions at a controlled temperature to allow for equilibration and micelle formation.
- Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of approximately 335 nm.
- Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.
- Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the Cholesterol-PEG-MAL 2000 concentration.

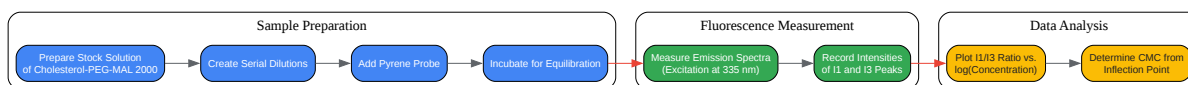
- The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar cores.[4]

Determination of the Partition Coefficient (LogP)

Due to the amphiphilic nature of Cholesterol-PEG-MAL 2000, a traditional shake-flask method for LogP determination of the entire molecule is not practical. However, the hydrophobicity of the cholesterol anchor can be considered. For the entire molecule, its partitioning behavior would be more complex and is often characterized by its affinity for lipid membranes rather than a simple LogP value.

Visualizations

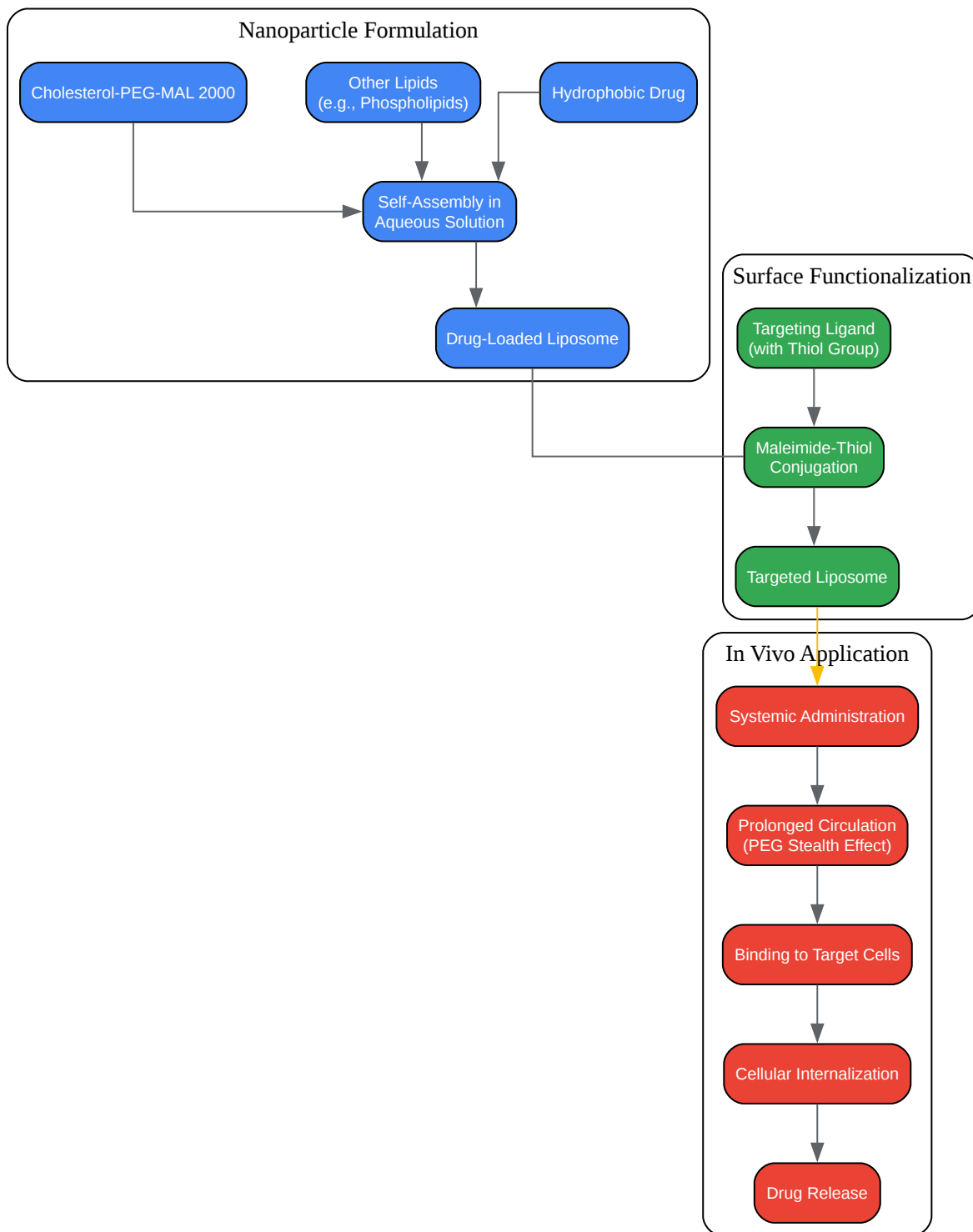
Experimental Workflow for CMC Determination



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Caption: Workflow for determining the Critical Micelle Concentration.

Role in Targeted Drug Delivery



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Caption: Logical workflow for Cholesterol-PEG-MAL 2000 in targeted drug delivery.

Conclusion

Cholesterol-PEG-MAL 2000 is a highly effective and versatile tool in the field of drug delivery, largely owing to its well-defined amphiphilic properties. The hydrophobic cholesterol moiety facilitates robust incorporation into lipid-based nanocarriers and the encapsulation of poorly soluble drugs. Concurrently, the hydrophilic PEG chain provides aqueous stability and extended circulation in vivo, while the terminal maleimide group enables the attachment of targeting moieties. A thorough understanding and characterization of its hydrophobic and hydrophilic balance are essential for the successful development of next-generation targeted therapeutics.

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References

- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
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